molecular formula C20H26BrNO5 B4039164 4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid

4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid

Cat. No.: B4039164
M. Wt: 440.3 g/mol
InChI Key: CXAHQHZEVYSPGA-UHFFFAOYSA-N
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Description

4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromonaphthalene moiety linked to a butylamine chain, with an oxalic acid component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine typically involves multiple steps. One common method includes the bromination of naphthalene to form 1-bromonaphthalene, followed by the formation of a boronic acid derivative. This intermediate is then coupled with a butylamine derivative through a Suzuki-Miyaura coupling reaction . The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Mechanism of Action

The mechanism of action of 4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic residues in proteins, while the butylamine chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine lies in its combination of a bromonaphthalene moiety with a butylamine chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO.C2H2O4/c1-3-14(2)20-12-6-7-13-21-17-11-10-15-8-4-5-9-16(15)18(17)19;3-1(4)2(5)6/h4-5,8-11,14,20H,3,6-7,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHQHZEVYSPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 2
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 3
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 4
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 5
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 6
4-(1-bromonaphthalen-2-yl)oxy-N-butan-2-ylbutan-1-amine;oxalic acid

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